N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide
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Overview
Description
N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound that features a piperazine ring, a methanesulfonamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound . The synthesis may involve the following steps:
Formation of the Piperazine Intermediate: This step involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine intermediate undergoes substitution reactions with various aromatic compounds to introduce the 3-chlorophenyl and 2-methoxyphenyl groups.
Final Assembly: The final step involves the coupling of the substituted piperazine with methanesulfonamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, such as GABA receptors, leading to hyperpolarization of nerve endings and subsequent biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide .
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies .
Properties
Molecular Formula |
C21H26ClN3O4S |
---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C21H26ClN3O4S/c1-16(25(30(3,27)28)18-8-6-7-17(22)15-18)21(26)24-13-11-23(12-14-24)19-9-4-5-10-20(19)29-2/h4-10,15-16H,11-14H2,1-3H3 |
InChI Key |
SONTWBBVFHPZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)N(C3=CC(=CC=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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